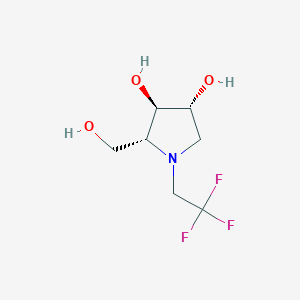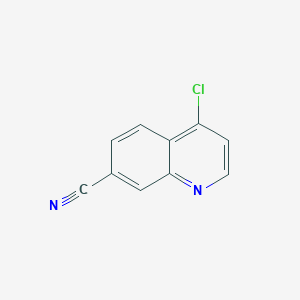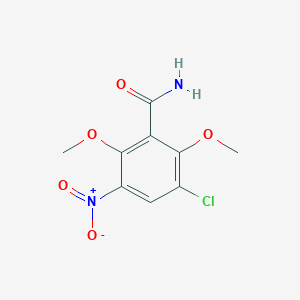![molecular formula C16H13NO4S B069841 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid CAS No. 175278-45-2](/img/structure/B69841.png)
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid
Übersicht
Beschreibung
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, also known as MNTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MNTA is a derivative of chalcone, a class of compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. In addition, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid can reduce inflammation and oxidative stress in animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is its ease of synthesis and high yield. In addition, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid. One area of research could focus on elucidating the mechanism of action of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, particularly with respect to its anticancer activity. Another area of research could focus on developing novel formulations of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid as a potential therapeutic agent for various inflammatory disorders and cancers.
Synthesemethoden
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid can be synthesized using a simple and efficient method. The starting materials for the synthesis are 4-methylthiobenzaldehyde and 5-nitrosalicylaldehyde, which are reacted in the presence of a base such as potassium hydroxide. The resulting product is then treated with acetic anhydride to yield 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid. The yield of the reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been extensively studied for its potential therapeutic applications. Several studies have shown that 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, asthma, and inflammatory bowel disease. In addition, 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid has been shown to possess anticancer activity, with several studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
3-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-2-6-14(7-3-11)22-15-8-5-13(17(20)21)10-12(15)4-9-16(18)19/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZVBDMKIZZNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384290 | |
| Record name | 3-{2-[(4-methylphenyl)thio]-5-nitrophenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid | |
CAS RN |
175278-45-2 | |
| Record name | 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{2-[(4-methylphenyl)thio]-5-nitrophenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)


![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)




![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)